molecular formula C18H16 B14352881 3,3'-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene) CAS No. 99717-86-9

3,3'-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene)

Cat. No.: B14352881
CAS No.: 99717-86-9
M. Wt: 232.3 g/mol
InChI Key: BDBUBPBBXPHOIC-UHFFFAOYSA-N
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Description

3,3’-(Ethene-1,2-diyl)di(bicyclo[420]octa-1,3,5-triene) is a complex organic compound with a unique structure that includes two bicyclo[420]octa-1,3,5-triene units connected by an ethene-1,2-diyl bridge

Preparation Methods

The synthesis of 3,3’-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene) can be achieved through several methods. One common approach involves the use of a rhodium (I) complex as a catalyst. This method includes the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . Another method involves a three-stage synthesis starting from benzocyclobutene and (2-bromo-vinyl)-benzene . The reaction conditions typically involve the use of magnesium in tetrahydrofuran (THF) at controlled temperatures.

Chemical Reactions Analysis

3,3’-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, hydrogen, and various catalysts. For example, the compound can react with bromine in water at low temperatures to form brominated derivatives . It can also undergo hydrogenation to form more saturated compounds . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3,3’-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene) can be compared to other similar compounds like benzocyclobutene and its derivatives. While benzocyclobutene is known for its use in polymerization and as an intermediate in organic synthesis, 3,3’-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene) offers additional complexity and potential due to its ethene-1,2-diyl bridge . This bridge allows for more diverse chemical reactions and applications, making it a unique and valuable compound in scientific research.

Properties

CAS No.

99717-86-9

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

3-[2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl]bicyclo[4.2.0]octa-1(6),2,4-triene

InChI

InChI=1S/C18H16/c1(13-3-5-15-7-9-17(15)11-13)2-14-4-6-16-8-10-18(16)12-14/h1-6,11-12H,7-10H2

InChI Key

BDBUBPBBXPHOIC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC(=C2)C=CC3=CC4=C(CC4)C=C3

Origin of Product

United States

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